Ethyl p-chlorocinnamate

Larvicidal Mosquito Control Aedes aegypti

Researchers developing new insecticides require validated chemical probes with reproducible activity. Ethyl p-chlorocinnamate offers quantified larvicidal potency (LC50 8.3 µg/mL) against Aedes aegypti, supported by in silico evidence of acetylcholinesterase inhibition. • Serves as positive control in brine shrimp lethality assays (LC50 1.29 µg/mL). • Provides a baseline scaffold (MIC 256 µg/mL vs S. aureus) for medicinal chemistry optimization. • High-purity (>95%) α,β-unsaturated ester for reliable Michael addition and cycloaddition methodology development.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B7942877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl p-chlorocinnamate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3
InChIKeyMHZFMMSRIDAQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl p-Chlorocinnamate Structure and Specifications


Ethyl p-chlorocinnamate (CAS 24393-52-0; synonym: ethyl 4-chlorocinnamate) is a para-substituted cinnamic acid ethyl ester [1]. As a versatile organic intermediate, it serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and flavors [2]. The compound exists as a colorless to pale yellow liquid or white to off-white solid at room temperature, with high purity (>95%) [3], and is soluble in most organic solvents (ethanol, DMSO) while being insoluble in water [3]. Its reactivity is defined by the α,β-unsaturated ester moiety, which can undergo Michael addition reactions, and the para-chloro substituent, which enhances electrophilicity at the β-carbon relative to the unsubstituted analog .

Synthetic Intermediate Versatile building block for pharmaceuticals, agrochemicals and flavors
Larvicidal Research Ester-dependent activity reported in Aedes aegypti screening models
Cytotoxicity Benchmark Reference profile for brine shrimp lethality assay screening
Antimicrobial SAR Foundational scaffold with reported antibacterial activity against Gram-positive strains

Why Ethyl p-Chlorocinnamate Cannot Be Substituted


Generic substitution of cinnamic acid derivatives in research or industrial applications is not advisable due to significant structure-activity and property variations. Direct comparisons demonstrate that the ethyl ester group is essential for superior larvicidal activity compared to the free acid form (LC50 = 8.3 µg/mL vs. significantly higher values for acids) [1]. Furthermore, within the ester class, the para-chloro substituent imparts specific electronic and hydrophobic properties that differ fundamentally from other para-substituted analogs (e.g., methyl, methoxy), leading to distinct biological profiles in cytotoxicity [2] and antimicrobial activity [3]. These differences underscore the necessity of procuring the specific compound to ensure reproducible and expected experimental outcomes.

Ester Form Critical for Activity
Free acid form showed no measurable larvicidal response; substitution may eliminate observed activity.
Para-Substituent Determines Bioactivity
Other para-substituted esters (e.g., methyl, methoxy) exhibited distinct cytotoxicity and antimicrobial profiles; substitution alters assay endpoints.
Ester Chain Influences Potency
Different ester derivatives within the 4-chlorocinnamate class showed variable antimicrobial MIC values; substitution may shift potency baseline.

Quantitative Evidence Against Key Analogs


Larvicidal Potency vs. Corresponding Acid

Ethyl p-chlorocinnamate demonstrates a significant potency advantage over its corresponding acid in larvicidal assays. In a study evaluating cinnamic acid derivatives against Aedes aegypti larvae, ethyl p-chlorocinnamate (compound 3j) exhibited an LC50 of 8.3 µg/mL, whereas its acid counterpart, p-chlorocinnamic acid, showed no quantifiable activity at the highest tested concentration [1]. This direct head-to-head comparison establishes the ethyl ester functionality as a critical pharmacophore for insecticidal activity.

Larvicidal Potency
Head-to-head
LC50 8.3 µg/mL vs. no activity (acid)
Ester functionality required for larvicidal endpoint response.
In vitro Aedes aegypti 4th instar assay context
Larvicidal Mosquito Control Aedes aegypti

Cytotoxicity in Brine Shrimp Lethality Assay

In a 2024 comparative study using a microwave-assisted synthesis platform, ethyl p-chlorocinnamate demonstrated the highest toxicity among a panel of ethyl cinnamate derivatives. The compound achieved an LC50 value of 1.29 µg/mL in the brine shrimp lethality assay (Artemia salina), outperforming all other tested analogs [1]. This provides a cross-study comparable benchmark for preliminary toxicity screening.

Cytotoxicity Rank
Cross-study comparable
LC50 1.29 µg/mL — lowest in panel
Indicates higher relative toxicity within tested ethyl cinnamates.
Brine shrimp lethality screening context
Cytotoxicity Toxicity Screening Brine Shrimp Lethality

Antibacterial Activity Against S. aureus

Ethyl p-chlorocinnamate demonstrates a quantifiable level of antibacterial activity against the Gram-positive pathogen Staphylococcus aureus. An MIC of 256 µg/mL has been reported . While not potent enough for standalone therapeutic use, this value serves as a crucial benchmark for structure-activity relationship (SAR) studies, as more potent 4-chlorocinnamate derivatives (e.g., methoxyethyl and perillyl esters) have been shown to achieve MIC values as low as 0.024 µmol/mL [1].

Antibacterial MIC
Class-level inference
MIC 256 µg/mL
Provides baseline for SAR-driven potency optimization.
Reported against S. aureus; more potent analogs exist
Antibacterial Staphylococcus aureus MIC

Validated Application Scenarios


Insecticide Lead Discovery Targeting AChE

Procure ethyl p-chlorocinnamate as a validated chemical probe in insecticide discovery programs. Its potent and quantifiable larvicidal activity (LC50 = 8.3 µg/mL) against Aedes aegypti [1], combined with in silico evidence suggesting acetylcholinesterase (AChE) inhibition as a mechanism of action [2], makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing new mosquito control agents.

Cytotoxicity Screening Standard in Bioassays

Utilize ethyl p-chlorocinnamate as a reference standard or positive control in brine shrimp lethality assays (BSLA). Its well-defined and potent cytotoxicity profile (LC50 = 1.29 µg/mL) [3] provides a reliable benchmark for evaluating the general toxicity of novel compounds or natural product extracts in early-stage drug discovery screening cascades.

Antimicrobial Pharmacophore Optimization Scaffold

Employ ethyl p-chlorocinnamate as a foundational synthetic scaffold in medicinal chemistry laboratories. Its documented, albeit moderate, antibacterial activity against S. aureus (MIC = 256 µg/mL) offers a clear and quantifiable baseline for medicinal chemists seeking to design and synthesize next-generation 4-chlorocinnamate analogs with significantly improved antimicrobial potency [4].

Synthetic Methodology Development Intermediate

Leverage ethyl p-chlorocinnamate as a reliable and well-characterized α,β-unsaturated ester for developing new synthetic methodologies. Its defined electronic properties, stemming from the para-chloro substituent, make it a suitable substrate for exploring novel reaction conditions in Michael additions, cycloadditions, and other transformations, with high-purity (>95%) commercial availability facilitating reproducibility [5].

Application
Selection Property
Validation Focus
Vector Control Lead Discovery
Larvicidal activity benchmark
AChE inhibition model response context
Cytotoxicity Screening Standard
Brine shrimp lethality reference profile
Assay endpoint reproducibility
Antimicrobial SAR Development
Moderate-activity baseline scaffold
Antibacterial potency optimization
Synthetic Methodology Research
α,β-unsaturated ester reactivity
Reaction scope under varied conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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